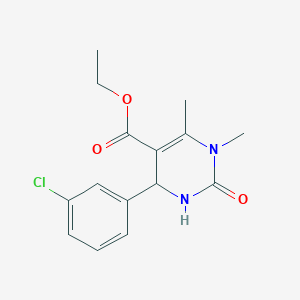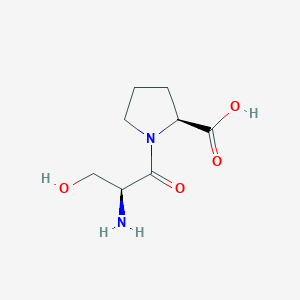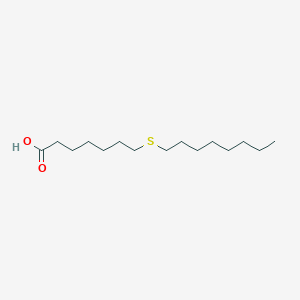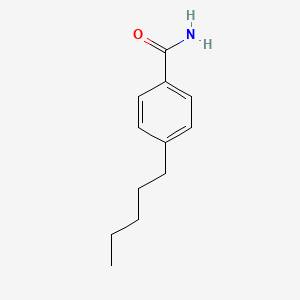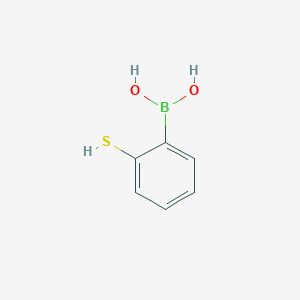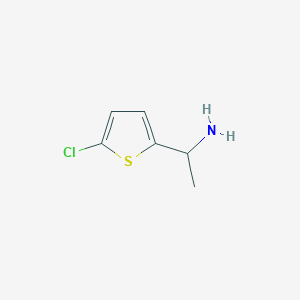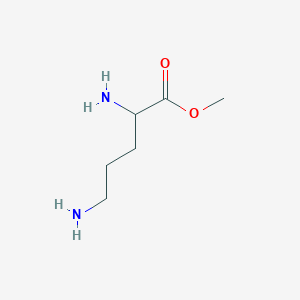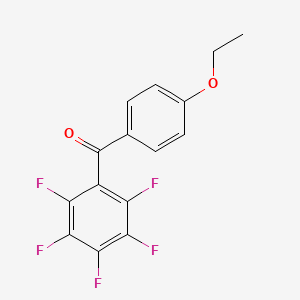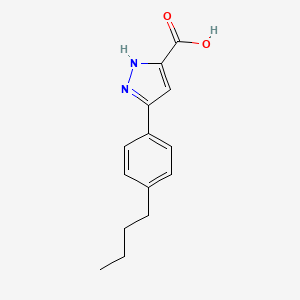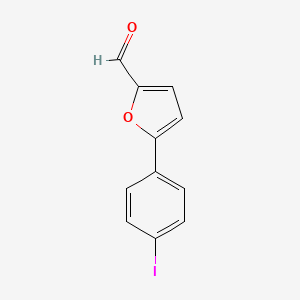
5-(4-Iodophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Iodophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.079 g/mol It consists of a furan ring substituted with a formyl group at the 2-position and a 4-iodophenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 4-iodophenylboronic acid in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(4-Iodophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as or .
Substitution: The iodine atom in the 4-iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as or , to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like or .
Major Products:
Oxidation: 5-(4-Iodophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Iodophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Iodophenyl)furan-2-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of 5-(4-Iodophenyl)furan-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The furan ring and the aldehyde group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- 5-(4-Chlorophenyl)furan-2-carbaldehyde
- 5-(4-Methylphenyl)furan-2-carbaldehyde
Comparison: 5-(4-Iodophenyl)furan-2-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-(4-iodophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCFJXXZJFWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403115 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64251-78-1 |
Source


|
| Record name | 5-(4-iodophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)

